Massarigenin A

説明

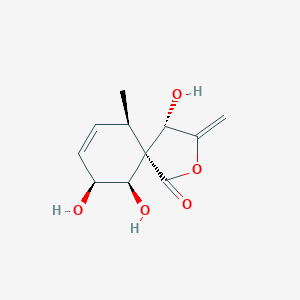

Massarigenin A is a fungal-derived secondary metabolite, likely belonging to the massarigenin family of compounds characterized by spiro-lactone ring structures. These compounds are primarily isolated from endophytic fungi within the Massarison and M. flavorosea species, often associated with medicinal plants like Rehmannia glutinosa . The shared spiro-5,6-lactone skeleton in these compounds is notable for its rarity and bioactivity, particularly in cytotoxicity and enzyme inhibition .

特性

分子式 |

C11H14O5 |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one |

InChI |

InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1 |

InChIキー |

VYTPSQHQAWGKGW-SAFKVGCYSA-N |

SMILES |

CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |

異性体SMILES |

C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O |

正規SMILES |

CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |

同義語 |

massarigenin A |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison

Functional Comparison

Cytotoxicity

- Spiromassaritone demonstrates potent cytotoxicity against LO2, HepG2, MCF7, and A-2 cell lines (IC50: 5.6–9.8 µg/mL) .

- Massarigenin D shows moderate activity (IC50 ~15–25 µg/mL), likely due to reduced electrophilicity from hydroxylation .

- Massarigenin C lacks reported cytotoxicity, suggesting functional divergence within the family .

Table 2: Bioactivity Profiles

Enzyme Inhibition

- Structural analysis suggests its glucose-binding side chain enables competitive enzyme inhibition, a feature absent in Massarigenin D and spiromassaritone .

Research Implications

While Massarigenin A remains underexplored in the provided evidence, its analogs highlight two research directions:

Anticancer Applications : Spiromassaritone’s cytotoxicity warrants further study for drug development .

Q & A

Q. What analytical techniques are used to confirm the structural identity of Massarigenin A?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign proton (¹H) and carbon (¹³C) signals to confirm stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Cross-validation : Compare spectral data with literature or synthetic analogs to minimize misidentification .

Q. What are the standard protocols for isolating this compound from natural sources?

Methodological Answer:

- Extraction : Use solvent partitioning (e.g., ethyl acetate for polar compounds) guided by bioactivity assays.

- Chromatography : Employ gradient elution in HPLC with photodiode array detection to track UV-active fractions.

- Purification : Combine size-exclusion and reverse-phase chromatography to isolate high-purity fractions. Document solvent ratios and retention times for reproducibility .

Q. How do researchers assess the initial biological activity of this compound?

Methodological Answer:

- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls.

- Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).

- Specificity tests : Include off-target assays (e.g., kinase panels) to evaluate selectivity .

Q. What in vitro models are commonly employed to evaluate the bioactivity of this compound?

Methodological Answer:

- Cancer research : Human cell lines (e.g., HeLa, MCF-7) with genetic and phenotypic diversity.

- Anti-inflammatory studies : LPS-induced macrophage models (e.g., RAW 264.7) to measure cytokine suppression.

- Dose standardization : Normalize results to cell viability and solvent controls to reduce artifacts .

Q. How is the purity of this compound quantified and validated in pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD : Use peak area integration (>95% purity threshold) with reference standards.

- Residual solvent analysis : Conduct GC-MS to detect traces of extraction solvents (e.g., methanol, hexane).

- Batch documentation : Include lot numbers, storage conditions, and stability data in appendices .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictory data regarding this compound's mechanism of action?

Methodological Answer:

- Comparative studies : Replicate experiments across independent labs using standardized protocols.

- Multi-omics integration : Combine transcriptomics/proteomics to identify convergent pathways.

- Contradiction analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., cell type vs. concentration) influencing outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

Methodological Answer:

- Scaffold modification : Synthesize analogs with substitutions at hydroxyl or methyl groups.

- Docking simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).

- Iterative testing : Rank analogs by bioactivity and ADMET properties (e.g., LogP, hepatic microsomal stability) .

Q. What are the challenges in establishing reliable in vivo models for this compound's pharmacokinetic analysis?

Methodological Answer:

Q. How do researchers address batch-to-batch variability in this compound's bioactivity during replication studies?

Methodological Answer:

Q. What computational approaches are integrated with experimental data to elucidate this compound's molecular targets?

Methodological Answer:

- Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.

- Machine learning : Train classifiers on PubChem BioAssay data to predict target families.

- Experimental validation : Perform CRISPR-Cas9 knockouts of candidate targets in responsive cell lines .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., IC₅₀ values across assays) in appendices with error margins and sample sizes .

- Statistical rigor : Report p-values, confidence intervals, and effect sizes using tools like R or Python’s SciPy .

- Ethical sourcing : Cite primary literature (e.g., Journal of Natural Products) over non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。